molecular formula C22H25NO5 B2500257 Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate CAS No. 1024186-29-5

Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate

Cat. No. B2500257
CAS RN: 1024186-29-5
M. Wt: 383.444
InChI Key: YJQPAVYBCVLREH-UHFFFAOYSA-N
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Description

The compound "Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate" is not directly mentioned in the provided papers. However, the papers do discuss various methyl benzoate derivatives and their synthesis, which can offer insights into the general class of compounds to which the target molecule belongs. These derivatives are often used as intermediates in the synthesis of more complex molecules, including heterocyclic systems and liquid crystalline materials .

Synthesis Analysis

The synthesis of methyl benzoate derivatives typically involves condensation reactions, as seen in the preparation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which is formed by the reaction of methyl-4-formylbenzoate with phenylhydrazine . Similarly, other papers describe the synthesis of complex heterocyclic systems starting from methyl benzoate derivatives, indicating the versatility of these compounds as synthons .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and predict various properties . These methods would likely be applicable to the analysis of the molecular structure of "Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate".

Chemical Reactions Analysis

Methyl benzoate derivatives undergo various chemical reactions, including transformations that lead to the formation of polyfunctional heterocyclic systems . The reactivity of these compounds can be influenced by substituents on the benzene ring, as well as the nature of the amine component in the case of amide formation .

Physical and Chemical Properties Analysis

The physical properties, such as mesomorphic (liquid crystalline) behavior, can be significantly affected by the structure of the methyl benzoate derivatives . The chemical properties, including reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties, are often studied using computational chemistry methods . These properties are crucial for understanding the behavior of the compounds in different environments and for predicting their reactivity in various chemical reactions .

Scientific Research Applications

Herbicidal Applications

Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate has been studied for its herbicidal properties. For instance, a study synthesized herbicidal ZJ0273, a compound closely related to the chemical , which is used for weed control in oilseed rape in China (Yang, Ye, & Lu, 2008). Another research focused on the degradation of ZJ0273 by Amycolatopsis sp. M3-1, a soil bacterium, indicating its potential environmental impact (Cai et al., 2012).

Synthesis and Characterization

Various studies have been conducted on the synthesis and characterization of compounds similar to Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate. One study discussed the synthesis of tricyclic products from reactions involving similar compounds, showcasing the chemical versatility and potential for creating diverse molecular structures (Mara, Singh, Thomas, & Williams, 1982).

Photophysical Behavior

The photophysical behavior of related compounds has been investigated, providing insights into their interaction with light. A study reported on the UV-vis absorption and picosecond emission studies of a closely related compound, highlighting the effects of environmental factors on its photophysical properties (Tormo, Organero, & Douhal, 2005).

Environmental Behavior

The environmental behavior and fate of compounds like Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate have been studied. This includes research on their degradation in aerobic soils, which is crucial for understanding their environmental impact and potential risks (Haiyan et al., 2010).

Safety and Hazards

The safety and hazards associated with “Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate” are not detailed in the search results. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-26-18-13-16(20(24)28-3)17(14-19(18)27-2)23-21(25)22(11-7-8-12-22)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQPAVYBCVLREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate

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